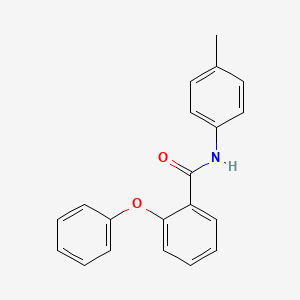

N-(4-methylphenyl)-2-phenoxybenzamide

CAS No.:

Cat. No.: VC11118059

Molecular Formula: C20H17NO2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17NO2 |

|---|---|

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | N-(4-methylphenyl)-2-phenoxybenzamide |

| Standard InChI | InChI=1S/C20H17NO2/c1-15-11-13-16(14-12-15)21-20(22)18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22) |

| Standard InChI Key | NJJMTVBIZOLUKT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Introduction

N-(4-methylphenyl)-2-phenoxybenzamide is a complex organic compound that belongs to the broader class of benzamides. Its unique structure includes a methyl-substituted phenyl group and a phenoxybenzamide moiety, which confer various biological activities and applications in pharmaceuticals and materials science. Despite the lack of extensive literature from diverse sources, this compound is of interest due to its potential as an antimicrobial agent and its anti-inflammatory properties.

Synthesis Methods

While specific synthesis methods for N-(4-methylphenyl)-2-phenoxybenzamide are not detailed in the available literature, compounds with similar structures often involve reactions such as amidation, esterification, and oxidation. For instance, related compounds like 2-(4-hydroxyphenoxy)benzamide derivatives can be synthesized using PhIO-mediated oxidation reactions, which are environmentally friendly and metal-free .

Biological Activities and Applications

N-(4-methylphenyl)-2-phenoxybenzamide has been studied for its potential as an antimicrobial agent, particularly against resistant bacterial strains. Its mechanism of action typically involves interaction with specific enzymes or receptors, modulating their activity and leading to a biological response. Additionally, it shows promise as an anti-inflammatory agent, making it a candidate for further pharmaceutical development.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Effective against resistant bacterial strains. |

| Anti-inflammatory Activity | Potential for alleviating inflammatory conditions. |

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-methylphenyl)-2-phenoxybenzamide, each exhibiting unique properties:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide | Contains an additional oxo group and butanamide chain | Potentially enhanced biological activity due to structural modifications. |

| N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | Incorporates a thiazole ring | Known for distinct reactivity patterns and biological activities. |

| N-(2-methylphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | Features nitro and trifluoromethyl substituents | Exhibits unique electronic properties affecting reactivity. |

These comparisons highlight how variations in substituents and ring structures can influence the biological activity and chemical reactivity of similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume